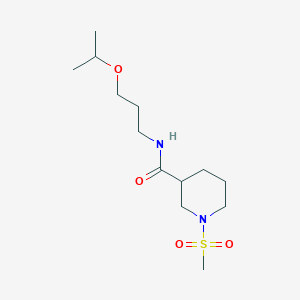
N-(3-isopropoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(3-isopropoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIPER is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of PIPER involves its interaction with various ion channels and receptors in the body. PIPER has been shown to activate or inhibit the activity of these proteins, leading to changes in the electrical and chemical signaling in the body. PIPER has been shown to modulate the activity of voltage-gated sodium channels, GABA-A receptors, and nicotinic acetylcholine receptors, among others.
Biochemical and Physiological Effects
The biochemical and physiological effects of PIPER depend on the specific ion channels and receptors that it interacts with. PIPER has been shown to modulate the activity of voltage-gated sodium channels, leading to changes in the excitability of neurons. PIPER has also been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. PIPER has been shown to have analgesic and anticonvulsant effects in animal models, making it a potential drug candidate for the treatment of pain and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PIPER has several advantages for lab experiments, including its high purity and stability, making it suitable for various research applications. PIPER is also readily available and can be synthesized in large quantities, making it a cost-effective tool for research. However, PIPER has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using PIPER.
Direcciones Futuras
There are several future directions for PIPER research, including its potential applications in drug discovery and medicinal chemistry. PIPER has been shown to modulate the activity of various ion channels and receptors, making it a potential drug candidate for the treatment of various diseases. Further research is needed to explore the full potential of PIPER in drug discovery and medicinal chemistry. Additionally, PIPER can be used as a tool for studying the physiological and pathological functions of ion channels and receptors, leading to a better understanding of their roles in various diseases.
Aplicaciones Científicas De Investigación
PIPER has been extensively studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. PIPER has been shown to modulate the activity of various ion channels and receptors, making it a useful tool for studying the physiological and pathological functions of these proteins. PIPER has also been used to develop novel drugs for the treatment of various diseases such as epilepsy, pain, and addiction.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-11(2)19-9-5-7-14-13(16)12-6-4-8-15(10-12)20(3,17)18/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMYCAHCGZINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B4464498.png)
![7-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B4464522.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464536.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}nicotinamide](/img/structure/B4464549.png)

![4-(tetrahydro-2H-thiopyran-4-ylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B4464562.png)
![N-(2-methyl-3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4464563.png)
![3-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4464574.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464583.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate](/img/structure/B4464609.png)
![6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464615.png)